molecular formula C22H22O5 B2443357 ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate CAS No. 858759-39-4

ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B2443357
CAS No.: 858759-39-4
M. Wt: 366.413
InChI Key: HFUMKJYEUDSDIZ-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a benzyloxy group, and an ethyl ester moiety. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name

ethyl 3-(4-methyl-2-oxo-7-phenylmethoxychromen-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-3-25-21(23)12-11-19-15(2)18-10-9-17(13-20(18)27-22(19)24)26-14-16-7-5-4-6-8-16/h4-10,13H,3,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUMKJYEUDSDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the benzyloxy group and the ethyl ester moiety. The key steps include:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Introduction of the benzyloxy group: The chromen-2-one intermediate is then subjected to benzylation using benzyl bromide and a base like potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has been studied for several therapeutic properties:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects: Research indicates that it can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory potential.
  • Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Biological Research

This compound serves as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets. It can modulate enzyme activity, which is crucial for understanding biochemical processes.

Chemical Biology

This compound is utilized as a tool for investigating enzyme mechanisms and inhibitor design. Its structural features allow it to bind effectively with enzymes, providing insights into their function.

Industrial Applications

The compound is explored for its potential use in the development of new materials and chemical processes. Its unique properties may lead to innovations in material science and manufacturing processes.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of related ethyl derivatives against various pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for effective strains, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, related compounds were tested against human cancer cell lines (e.g., MCF-7, HeLa). Findings revealed that certain derivatives exhibited IC50 values below 20 µM, indicating potent anticancer activity through mechanisms involving oxidative stress induction leading to cell death.

Mechanism of Action

The mechanism of action of ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A simpler chromen-2-one derivative with known biological activities.

    Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.

    Umbelliferone: Another chromen-2-one derivative with antioxidant properties.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and synthetic utility.

Biological Activity

Ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate, also known by its chemical identifier MFCD04025169, is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen core with a benzyloxy substituent and an ethyl propanoate group. Its molecular formula is C22H21ClO5C_{22}H_{21}ClO_5, indicating the presence of a chlorine atom, which may influence its reactivity and biological properties. The structure can be represented as follows:

Ethyl 3 7 benzyloxy 4 methyl 2 oxo 2H chromen 3 yl propanoate\text{Ethyl 3 7 benzyloxy 4 methyl 2 oxo 2H chromen 3 yl propanoate}
  • Interaction with Cellular Targets : The chromen core is known to intercalate with DNA, potentially inhibiting transcription processes. This interaction can lead to altered gene expression profiles in treated cells.
  • Enzyme Modulation : The compound may influence enzymatic activity through interactions with hydrophobic pockets in proteins, impacting various metabolic pathways .
  • Cell Membrane Permeability : The ester moiety enhances the compound's ability to cross cell membranes, facilitating its uptake and subsequent biological effects.

Biological Activities

Research has shown that coumarin derivatives exhibit a wide range of biological activities, including:

  • Antioxidant Properties : Many coumarins have demonstrated the ability to scavenge free radicals, which contributes to their potential protective effects against oxidative stress .
  • Anti-inflammatory Effects : Certain studies indicate that coumarins can modulate inflammatory responses through inhibition of pro-inflammatory cytokines .
  • Anticancer Activity : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells. For instance, modifications in the coumarin structure can enhance cytotoxicity against various cancer cell lines .

Case Studies and Experimental Data

  • Differentiation of HL-60 Cells : In studies involving human promyelocytic leukemia cells (HL-60), specific coumarins were shown to induce differentiation into mature monocyte/macrophage-like cells. This suggests potential applications in cancer therapy .
  • Inhibition of Enzymatic Activity : A study evaluated several coumarin derivatives for their inhibitory effects on β-glucuronidase activity. The results indicated that structural modifications significantly influenced their potency, highlighting the importance of the substituents on the coumarin skeleton .
  • Structure-Activity Relationship (SAR) : Research on various substituted coumarins has established that specific functional groups are crucial for enhancing biological activity. For example, the presence of hydroxyl groups at particular positions on the chromen ring has been linked to increased anticancer activity .

Comparative Analysis

The following table summarizes key findings related to this compound and similar compounds:

Compound NameBiological ActivityIC50 Values (µM)
This compoundInduces apoptosis in cancer cellsNot specified
7-HydroxycoumarinAntioxidant and anti-inflammatory50 - 100
6-Chloro-4-methylcoumarinCytotoxic against leukemia cells30
EsculetinDifferentiation induction in HL-60 cells40

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate, and what reaction conditions optimize yield?

  • Methodological Answer : A common approach involves nucleophilic substitution between 7-hydroxy-4-methylcoumarin and ethyl 3-bromopropanoate under reflux in acetone or ethanol, using potassium carbonate as a base. Reflux duration (4–6 hours) and stoichiometric excess of the alkylating agent (1.2–1.5 equiv) improve yields to ~70–80% . Solvent polarity impacts reaction efficiency: acetone enhances nucleophilicity compared to ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify key functional groups (e.g., benzyloxy protons at δ 5.1–5.3 ppm, ester carbonyl at ~170 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving anisotropic displacement parameters and hydrogen bonding. WinGX/ORTEP visualizes packing diagrams .
  • HRMS : Validates molecular formula (e.g., m/z calculated for C22_{22}H20_{20}O5_5: 364.1312) .

Q. How do the benzyloxy and ester groups influence the compound’s solubility and stability?

  • Methodological Answer :

  • The benzyloxy group enhances lipophilicity (logP ~3.2), reducing aqueous solubility but improving membrane permeability in biological assays .
  • The ethyl ester increases stability under basic conditions compared to methyl esters but hydrolyzes in acidic/alkaline media to carboxylic acids. Hydrolysis kinetics can be monitored via HPLC .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the synthesis of chromene derivatives like this compound?

  • Methodological Answer : The 7-hydroxy group on the coumarin core acts as a nucleophile, attacking the β-carbon of ethyl 3-bromopropanoate via an SN_N2 mechanism. DFT calculations or isotopic labeling (e.g., 18^{18}O) can confirm transition-state geometry. Competing O- vs. C-alkylation is minimized by steric hindrance from the 4-methyl group .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Substituent effects : Halogenation at the 6-position (e.g., Cl) increases anticancer activity (IC50_{50} ~12 µM vs. ~25 µM for non-halogenated analogs) by enhancing electrophilicity .
  • Ester vs. carboxylic acid : Hydrolysis to the acid form improves solubility but reduces cytotoxicity (e.g., IC50_{50} increases from 15 µM to >50 µM in MCF-7 cells) .
  • Data-driven design : QSAR models using Hammett constants (σ) and logP predict bioactivity trends .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer :

  • Disorder in the benzyl group : Partial occupancy models in SHELXL resolve rotational disorder. Constraints (e.g., SIMU, DELU) refine anisotropic displacement .
  • Twinned crystals : Twin law matrices (e.g., -h, -k, l) in SHELXTL improve R-factor convergence (<0.05) .

Q. How do contradictory bioactivity data for structurally similar chromene derivatives inform experimental validation?

  • Methodological Answer : Discrepancies in anticancer activity (e.g., ethyl vs. methyl esters) require orthogonal assays:

  • In vitro : Compare cytotoxicity across cell lines (e.g., HepG2 vs. A549) using MTT assays .
  • Target engagement : Surface plasmon resonance (SPR) confirms binding affinity to kinases (e.g., EGFR) .
  • Metabolic stability : Microsomal incubation (e.g., human liver microsomes) identifies esterase-mediated hydrolysis as a key variable .

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